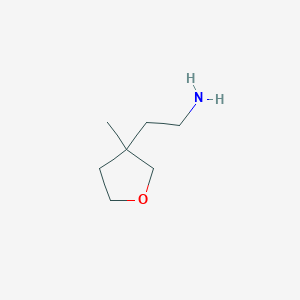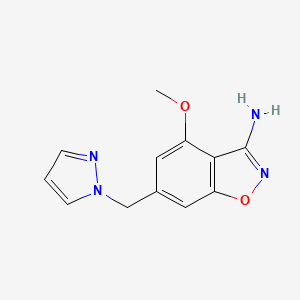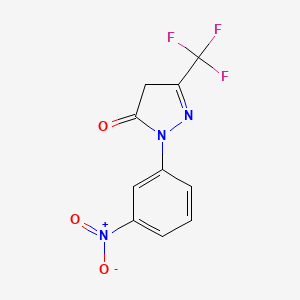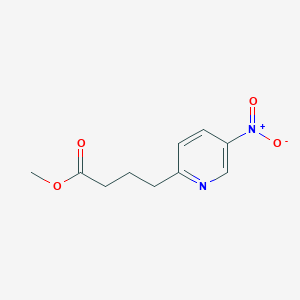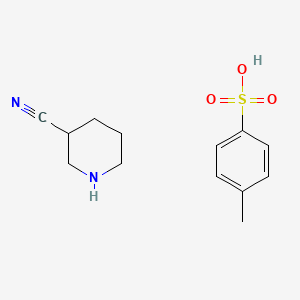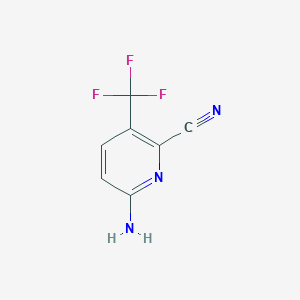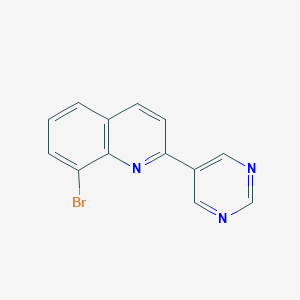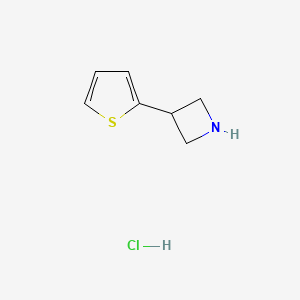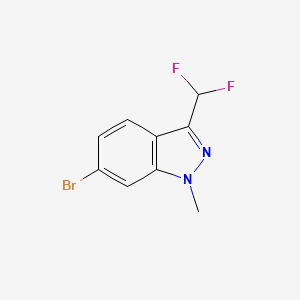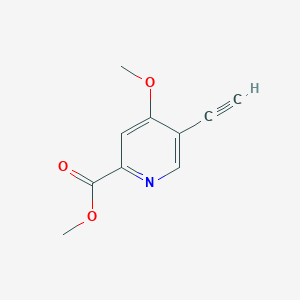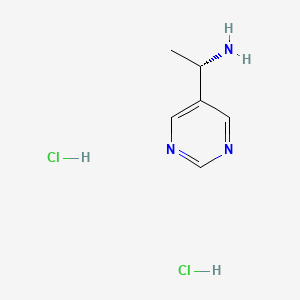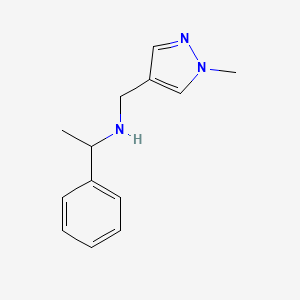![molecular formula C11H21N3O4 B13911023 (2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid is an organic compound belonging to the class of amino acids This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a side chain with a secondary amino group and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the use of protected amino acids as starting materials. The synthesis typically begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acid is then subjected to a series of reactions, including coupling reactions with other amino acids or peptides, deprotection steps, and purification processes to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of amino acid coupling and deprotection, allowing for the production of large quantities of the compound with high purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.
化学反应分析
Types of Reactions
(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the amino groups can lead to the formation of nitro derivatives.
Reduction: Reduction of the ketone group results in the formation of alcohol derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.
科学研究应用
(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications in drug development, particularly in designing enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt metabolic pathways and affect cellular processes.
相似化合物的比较
Similar Compounds
Glutamine: A similar compound with a simpler structure, lacking the additional amino and ketone groups.
Glutamic Acid: Another related compound with a similar backbone but different side chain functionalities.
Asparagine: An amino acid with a similar amide group but a different overall structure.
Uniqueness
(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H21N3O4 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-11(2,3)8(13)9(16)14-6(10(17)18)4-5-7(12)15/h6,8H,4-5,13H2,1-3H3,(H2,12,15)(H,14,16)(H,17,18)/t6-,8+/m0/s1 |
InChI 键 |
QQKDTMMMTRLTCD-POYBYMJQSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
规范 SMILES |
CC(C)(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
